

Synthetic Route to Boscalid from 4'-Chlorobiphenyl-2-carbaldehyde: An Application Note

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Compound of Interest

Compound Name: *4'-Chlorobiphenyl-2-carbaldehyde*

Cat. No.: *B042730*

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Introduction

Boscalid is a broad-spectrum fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs). It is widely used in agriculture to control a range of fungal pathogens on various crops. The core structure of Boscalid is a biphenyl amide, specifically 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide. Industrial synthesis of Boscalid and its key intermediate, 4'-chloro-2-aminobiphenyl, typically involves Suzuki coupling of precursors like 2-chloronitrobenzene with 4-chlorophenylboronic acid, followed by reduction of the nitro group.[\[1\]](#) [\[2\]](#)

This application note outlines a proposed synthetic pathway to Boscalid starting from a different precursor: **4'-Chlorobiphenyl-2-carbaldehyde**. While not a conventional industrial route, this pathway is chemically sound and provides an alternative approach for laboratory-scale synthesis. The proposed route involves a three-step sequence:

- Oxidation of the aldehyde to a carboxylic acid.
- Curtius Rearrangement to convert the carboxylic acid to the key amine intermediate.
- Amide Coupling to form the final Boscalid product.

This document provides detailed experimental protocols for each step, a summary of expected quantitative data, and a workflow diagram for clarity.

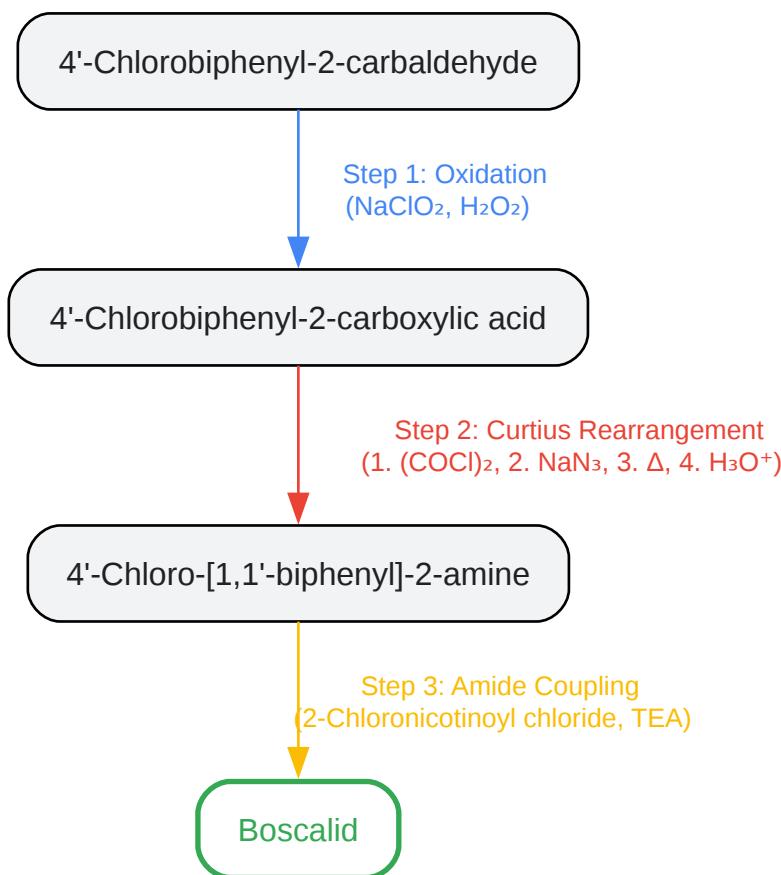
Data Presentation: Summary of the Synthetic Route

The following table summarizes the key transformations, reagents, and expected yields for the synthesis of Boscalid from **4'-Chlorobiphenyl-2-carbaldehyde**.

Step	Reaction	Starting Material	Key Reagents	Product	Expected Yield (%)
1	Oxidation	4'-Chlorobiphenyl-2-carbaldehyde	Sodium chlorite (NaClO ₂), Hydrogen peroxide (H ₂ O ₂), Sodium dihydrogen phosphate (NaH ₂ PO ₄)	4'-Chlorobiphenyl-2-carboxylic acid	90-95%
2	Curtius Rearrangement	4'-Chlorobiphenyl-2-carboxylic acid	1. Oxalyl chloride, DMF (cat.) 2. Sodium azide (NaN ₃) ₃ , Toluene, heat 4. HCl (aq)	4'-Chloro-[1,1'-biphenyl]-2-amine	75-85%
3	Amide Coupling	4'-Chloro-[1,1'-biphenyl]-2-amine	2-Chloronicotinoyl chloride, Triethylamine (TEA), Dichloromethane (DCM)	Boscalid (2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide)	>90%

Synthetic Workflow Diagram

The logical flow of the synthetic pathway from the starting precursor to the final Boscalid product is illustrated below.



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Caption: Proposed three-step synthesis of Boscalid from a carbaldehyde precursor.

Experimental Protocols

Disclaimer: This proposed route involves hazardous materials and reactions. All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Oxidation of 4'-Chlorobiphenyl-2-carbaldehyde to 4'-Chlorobiphenyl-2-carboxylic acid

This protocol utilizes a standard Pinnick-type oxidation, known for its high efficiency and tolerance of various functional groups.[\[3\]](#)

Materials:

- **4'-Chlorobiphenyl-2-carbaldehyde**
- tert-Butanol
- 2-Methyl-2-butene
- Sodium dihydrogen phosphate (NaH_2PO_4)
- Sodium chlorite (NaClO_2 , 80% technical grade)
- Deionized water
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve **4'-Chlorobiphenyl-2-carbaldehyde** (1.0 eq) in a 3:1 mixture of tert-butanol and water.
- Add 2-methyl-2-butene (4.0 eq) to the solution, which acts as a scavenger for the hypochlorite byproduct.
- In a separate beaker, prepare an aqueous solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq).

- Cool the aldehyde solution to 0 °C using an ice bath.
- Slowly add the aqueous sodium chlorite/phosphate solution to the stirring aldehyde solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
- Once the reaction is complete, concentrate the mixture under reduced pressure to remove the tert-butanol.
- Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl. A white precipitate of the carboxylic acid should form.
- Extract the product with diethyl ether (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4'-Chlorobiphenyl-2-carboxylic acid.
- The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Curtius Rearrangement to 4'-Chloro-[1,1'-biphenyl]-2-amine

This protocol describes the conversion of the carboxylic acid to the key amine intermediate via an acyl azide. The Curtius rearrangement is a reliable method for this transformation.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- 4'-Chlorobiphenyl-2-carboxylic acid
- Dichloromethane (DCM), anhydrous
- Oxalyl chloride
- N,N-Dimethylformamide (DMF), catalytic amount

- Acetone
- Sodium azide (NaN₃)
- Toluene, anhydrous
- Concentrated Hydrochloric acid (HCl)
- 5 M Sodium hydroxide (NaOH)
- Ethyl acetate

Procedure:

- Acyl Chloride Formation: To a solution of 4'-Chlorobiphenyl-2-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic drop of DMF. Cool the mixture to 0 °C. Add oxalyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours. The evolution of gas (CO₂ and CO) should be observed. Once the reaction is complete (monitored by TLC or IR), remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.
- Acyl Azide Formation (Caution: Acyl azides can be explosive): Dissolve the crude acyl chloride in acetone and cool to 0 °C. In a separate flask, dissolve sodium azide (1.5 eq) in a minimal amount of water and add it dropwise to the acyl chloride solution. Stir vigorously at 0 °C for 1 hour.
- Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with cold water and brine, then dry over anhydrous MgSO₄. Do not heat the solution. Carefully concentrate the solution under reduced pressure at low temperature to obtain the crude acyl azide.
- Rearrangement and Hydrolysis: Immediately dissolve the crude acyl azide in anhydrous toluene. Heat the solution gently to reflux (approx. 80-100 °C) until nitrogen evolution ceases (typically 1-2 hours). This step forms the isocyanate intermediate.
- Cool the solution and add 3 M aqueous HCl (4.0 eq). Heat the biphasic mixture to reflux and stir vigorously for 4-6 hours to hydrolyze the isocyanate and the resulting carbamic acid.

- Cool the mixture to room temperature. Separate the layers and wash the aqueous layer with ethyl acetate.
- Make the aqueous layer basic ($\text{pH} > 10$) by the careful addition of 5 M NaOH.
- Extract the resulting amine product with ethyl acetate (3 x volumes).
- Combine the organic extracts, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield 4'-Chloro-[1,1'-biphenyl]-2-amine.^[7]

Step 3: Amide Coupling to Synthesize Boscalid

This final step involves the well-established condensation of the amine intermediate with an activated nicotinic acid derivative.^[8]

Materials:

- 4'-Chloro-[1,1'-biphenyl]-2-amine
- 2-Chloronicotinoyl chloride
- Dichloromethane (DCM), anhydrous
- Triethylamine (TEA) or Pyridine
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve 4'-Chloro-[1,1'-biphenyl]-2-amine (1.0 eq) in anhydrous DCM in a round-bottom flask.
- Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

- Dissolve 2-chloronicotinoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 20 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
- Upon completion, dilute the reaction mixture with DCM.
- Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boscalid product.
- Purify the crude solid by recrystallization from a suitable solvent (e.g., xylene or ethanol) to yield pure Boscalid as a white solid.

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